trans-Anol
Overview
Description
trans-Anol: is a phenylpropanoid compound characterized by a phenol group substituted at position 4 by a prop-1-enyl group in the trans configuration . This compound is known for its presence in various plants, where it contributes to the aroma and flavor profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Anol can be synthesized through the transesterification of esters with alcohols in the presence of acid or base catalysts . The reaction involves the exchange of the alkoxy group of the ester with the alcohol group, driven by the presence of a catalyst and often performed under heating conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic conversion of precursor compounds such as coumaryl acetate using enzymes like this compound/isoeugenol synthase . This method ensures high specificity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-Anol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of this compound can yield saturated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Methylation can be achieved using methyl iodide in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of trans-anethole.
Scientific Research Applications
trans-Anol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of trans-Anol involves its conversion to trans-anethole through the action of enzymes like this compound O-methyltransferase . This enzyme catalyzes the methylation of the phenolic hydroxyl group, resulting in the formation of trans-anethole. The molecular targets and pathways involved include the phenylpropanoid biosynthesis pathway .
Comparison with Similar Compounds
Eugenol: Similar in structure but differs in the position of the double bond in the propenyl side chain.
Isoeugenol: Similar to eugenol but with a different configuration of the double bond.
Chavicol: Similar structure but lacks the trans configuration
Uniqueness: trans-Anol is unique due to its specific trans configuration, which imparts distinct chemical properties and reactivity compared to its cis or non-substituted counterparts .
Properties
IUPAC Name |
4-[(E)-prop-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCIIBZHQXRCJ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174684 | |
Record name | 4-Propenylphenol, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20649-39-2 | |
Record name | 4-Propenylphenol, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propenylphenol, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1E)-prop-1-en-1-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPENYLPHENOL, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20748P37VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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